molecular formula C9H14O3 B1586512 Ethyl 2-oxocyclopentylacetate CAS No. 20826-94-2

Ethyl 2-oxocyclopentylacetate

Cat. No.: B1586512
CAS No.: 20826-94-2
M. Wt: 170.21 g/mol
InChI Key: PJMKFKUFBDXYEC-UHFFFAOYSA-N
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Description

Ethyl 2-oxocyclopentylacetate is an organic compound with the molecular formula C9H14O3. It is a clear, colorless to yellowish liquid that is slightly soluble in water. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals, pesticides, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-oxocyclopentylacetate can be synthesized through several methods. One common method involves the esterification of 2-oxocyclopentylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or phosphoric acid. The reaction is typically carried out under reflux conditions, and the product is purified by distillation or extraction .

Industrial Production Methods: In industrial settings, diethyl adipate is often used as a starting material. The process involves condensation, substitution, hydrolysis, decarboxylation, and esterification reactions. Sodium ethoxide in ethanol is used to catalyze the cyclization of diethyl adipate, followed by esterification with lithium chloride as a catalyst. This method optimizes reaction conditions, reduces reaction time, and increases yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-oxocyclopentylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-oxocyclopentylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-oxocyclopentylacetate involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with biological targets, such as receptors or enzymes, to exert their effects. The exact pathways and targets depend on the specific application and the nature of the metabolites formed .

Comparison with Similar Compounds

Ethyl 2-oxocyclopentylacetate can be compared with other similar compounds, such as:

  • Ethyl 2-oxocyclopentaneacetate
  • Ethyl 2-oxocyclopentyl acetate
  • Cyclopentaneacetic acid, 2-oxo-, ethyl ester

These compounds share similar structural features but differ in their specific functional groups and reactivity. This compound is unique due to its specific ester and ketone functionalities, which make it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 2-(2-oxocyclopentyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-12-9(11)6-7-4-3-5-8(7)10/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMKFKUFBDXYEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369078
Record name Ethyl 2-oxocyclopentylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20826-94-2
Record name Ethyl 2-oxocyclopentylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(2-oxocyclopentyl)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-(2-oxocyclopentyl)acetic acid (23.6 g, 166 mmol) in absolute ethanol (400 mL) was added H2SO4 (16.28 g, 166 mmol). The resultant solution was heated under reflux overnight. The reaction mixture was concentrated and the liquid residue was added into ice-water (200 mL). The aqueous mixture was extracted with DCM (3×200 mL). The combined organic layers were washed with H2O (300 mL), brine (300 mL), dried over Na2SO4, decanted, concentrated and dried under vacuum to afford the title compound as a light yellow liquid (27.2 g). LCMS m/z=171.3 [M+H]+; 1H NMR (400 MHz, CDCl3) δ ppm 1.19 (t, J=7.14 Hz, 3 H), 1.50-1.62 (m, 1 H), 1.65-1.80 (m, 1 H), 1.92-2.02 (m, 1 H), 2.12 (dd, J=16.7, 8.86 Hz, 1 H), 2.19-2.29 (m, 2 H), 2.30-2.44 (m, 2 H), 2.65 (dd, J=15.12, 2.6 Hz, 1H), 4.07 (q, J=7.14 Hz, 2H).
Quantity
23.6 g
Type
reactant
Reaction Step One
Name
Quantity
16.28 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of the newly developed synthesis methods for ethyl 2-oxocyclopentylacetate?

A1: Traditional synthesis methods for this compound may suffer from drawbacks like long reaction times, the use of environmentally unfriendly solvents, and lower yields. The new methods described in the research articles [, ] offer several advantages:

  • Simplified Process: Both utilize diethyl adipate as a starting material and employ a one-pot method [] or fewer steps [] compared to traditional approaches, simplifying the process and potentially reducing production costs.
  • Improved Yield: Optimized reaction conditions and process improvements lead to a higher overall yield of the desired product [, ].
  • Environmental Benefits: The new methods reduce the use of harmful solvents like toluene and minimize waste generation [], contributing to a more sustainable production process.

Q2: What is the role of this compound in organic synthesis?

A2: this compound serves as a valuable building block in organic synthesis. For example, it reacts with di-endo- or di-exo-3-aminobicyclo[2.2.1]hept-5-ene-2-carbohydrazides to produce norbornene-condensed 9-amino-1,9-diazatricyclo[6.4.0.04,8]dodecane-2,10-diones []. These complex molecules can potentially serve as precursors for further synthesis or exhibit interesting biological activities.

Q3: What are the future directions for research on this compound?

A3: While the provided research highlights the efficient synthesis of this compound, further research could explore:

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